Amonafide N-Oxide

Anticancer Metabolism Cytotoxicity Naphthalimide

Amonafide N-Oxide (CAS 112726-97-3) is the essential, chromatographically resolved reference material for quantifying the N-oxide impurity in Amonafide API. Unlike the cytotoxic parent drug, this inactive metabolite provides definitive negative control for in vitro activity assays and CYP-mediated detoxification studies. Procure this high-purity standard to validate your HPLC/LC-MS methods with confidence.

Molecular Formula C16H17N3O3
Molecular Weight 299.33
CAS No. 112726-97-3
Cat. No. B565191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmonafide N-Oxide
CAS112726-97-3
Synonyms5-Amino-2-[2-(dimethyloxidoamino)ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione;  _x000B_5-Amino-2-[2-(dimethylamino)ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione N-Oxide; 
Molecular FormulaC16H17N3O3
Molecular Weight299.33
Structural Identifiers
SMILESC[N+](C)(CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N)[O-]
InChIInChI=1S/C16H17N3O3/c1-19(2,22)7-6-18-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(18)21/h3-5,8-9H,6-7,17H2,1-2H3
InChIKeyLJUFWPUIUNYNJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amonafide N-Oxide (CAS 112726-97-3): A Defined Oxidative Metabolite for Drug Metabolism and Impurity Studies


Amonafide N-Oxide (CAS 112726-97-3) is a defined oxidative metabolite and related impurity of the investigational anticancer agent Amonafide (NSC-308847), a naphthalimide derivative [1]. It is formed via N-oxidation and is characterized by increased molecular weight (299.32 g/mol), greater polarity (LogP ~1.71, PSA 94.52 Ų), and distinct chromatographic behavior compared to the parent compound, making it a critical reference material for analytical method development and metabolic profiling [2].

Why Amonafide N-Oxide Cannot Be Substituted: Inactivity and Role in Toxicity


Amonafide N-Oxide is not a pharmacologically interchangeable analog of the parent drug. Unlike the cytotoxic parent drug or its active metabolite N-Acetyl-Amonafide, Amonafide N-Oxide is an inactive metabolite. It has been shown to lack cytotoxicity in a key in vitro model, and its formation is linked to a detoxification pathway, while it is also a known impurity that influences the purification of the active pharmaceutical ingredient (API) [1].

Quantitative Evidence for Amonafide N-Oxide Differentiation


In Vitro Cytotoxicity: Inactivity of Amonafide N-Oxide vs. Active Metabolites in P388 Leukemia

The cytotoxic potential of Amonafide N-Oxide was directly compared to its parent drug, Amonafide, and its primary active metabolite, N-Acetyl-Amonafide. In the P388 murine leukemia cell line, a standard model for assessing antitumor activity, Amonafide N-Oxide demonstrated complete inactivity [1].

Anticancer Metabolism Cytotoxicity Naphthalimide

Role in Clinical Toxicity: Detoxification Product vs. Active Metabolite

Clinical toxicity of Amonafide is correlated with the formation of its active metabolite, N-Acetyl-Amonafide, which is produced by the polymorphic NAT2 enzyme [1]. Amonafide N-Oxide, however, is a product of an alternative oxidative pathway (CYP-mediated) and is inactive, representing a detoxification route [2]. The presence of Amonafide N-Oxide as a metabolite, unlike N-Acetyl-Amonafide, does not contribute to the variable myelosuppression observed in patients.

Pharmacogenetics Drug Metabolism Toxicity

Analytical Differentiation: Chromatographic and Physicochemical Properties for Impurity Control

Amonafide N-Oxide is a relevant impurity in Amonafide API. It can be analytically distinguished from the parent drug based on its altered physicochemical properties. The N-oxide functional group increases polarity, resulting in a different chromatographic retention time compared to Amonafide, which is essential for establishing purity specifications .

Analytical Chemistry Impurity Profiling Quality Control

Defined Application Scenarios for Amonafide N-Oxide Procurement


Reference Standard for Analytical Method Development and Impurity Control

Amonafide N-Oxide is the definitive reference material for developing and validating HPLC and LC/MS methods for detecting and quantifying this specific oxidative impurity in Amonafide API. Its distinct physicochemical properties (higher polarity, LogP ~1.71) from the parent drug are critical for establishing chromatographic resolution and purity thresholds .

Negative Control for In Vitro Cytotoxicity Studies on Amonafide Analogs

In experiments evaluating the cytotoxic activity of Amonafide and its derivatives (e.g., N-Acetyl-Amonafide) against cell lines such as P388 murine leukemia, Amonafide N-Oxide serves as an inactive, metabolically relevant negative control. Its lack of activity confirms that observed cytotoxic effects are not due to the N-oxide moiety .

Metabolic Pathway Studies in Drug Metabolism and Pharmacogenetics Research

Amonafide N-Oxide is essential for in vitro drug metabolism studies, particularly those aimed at differentiating CYP-mediated N-oxidation from NAT2-mediated N-acetylation. It allows researchers to quantify the extent of detoxification via the N-oxide pathway versus activation to the toxic N-acetyl metabolite, which is central to understanding inter-patient variability in toxicity [1].

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